molecular formula C6H5F5OS B1597158 4-(Pentafluorosulfanyl)phenol CAS No. 774-94-7

4-(Pentafluorosulfanyl)phenol

Cat. No. B1597158
CAS RN: 774-94-7
M. Wt: 220.16 g/mol
InChI Key: XHJLGVIUMCBMHL-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfanyl)phenol is a chemical compound with the CAS Number: 774-94-7 . It has a molecular weight of 220.16 . It is a solid substance and is used in the synthesis of hexylamides using fluorine derivatives as intermediate active esters .


Synthesis Analysis

The synthesis of fluorinated compounds, including 4-(Pentafluorosulfanyl)phenol, has attracted attention from biologists and chemists . Enzymatic synthesis methods, such as the direct formation of the C-F bond by fluorinase, are considered effective and promising . Oxidation of 3- and 4-pentafluorosulfanyl-substituted anisoles and phenols with hydrogen peroxide and sulfuric acid provided a mixture of SF5-substituted muconolactone, maleic, and succinic acids .


Molecular Structure Analysis

The pentafluorosulfanyl (SF5) moiety is a lesser known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy . The analysis of crystal structures of SF5-containing molecules revealed that these groups are often surrounded by hydrogen or other fluorine atoms .


Chemical Reactions Analysis

Phenols, including 4-(Pentafluorosulfanyl)phenol, are very reactive towards electrophilic aromatic substitution . Oxidation of 3- and 4-pentafluorosulfanyl-substituted anisoles and phenols with hydrogen peroxide and sulfuric acid provided a mixture of SF5-substituted muconolactone, maleic, and succinic acids .


Physical And Chemical Properties Analysis

4-(Pentafluorosulfanyl)phenol is a solid substance . It has a molecular weight of 220.16 . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses .

Scientific Research Applications

Biodegradation by Pseudomonas spp.

  • Scientific Field: Environmental Microbiology
  • Application Summary: Research into the biodegradation of pentafluorosulfanyl-substituted aminophenols has demonstrated that certain Pseudomonas spp. can utilize these compounds as sole carbon and energy sources.
  • Methods of Application: The research involved the use of suspended cell cultures supplemented with yeast extract. This supplementation dramatically improved the degradation of the substrate as well as the release of fluoride ion.
  • Results or Outcomes: 4-(Pentafluorosulfanyl)catechol was shown to be a shunt metabolite and toxic to some of the bacteria.

Optoelectronic Materials

  • Scientific Field: Materials Science
  • Application Summary: The pentafluorosulfanyl (SF5) group, which includes 4-(Pentafluorosulfanyl)phenol, is an emerging tool in the design of optoelectronic materials . These materials have unique properties such as high electronegativity, chemical and thermal stability, and low surface energy .
  • Methods of Application: The SF5 group is incorporated into the structure of optoelectronic materials to enhance their properties . The specific methods of application can vary depending on the type of material and the desired properties .
  • Results or Outcomes: The incorporation of the SF5 group into optoelectronic materials has led to significant advancements in the field, with the distinctive properties of SF5 being harnessed to tune the optoelectronic character of different classes of functional materials .

High-Value Building Blocks for Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-(Pentafluorosulfanyl)phenol can be used as a high-value building block for the synthesis of various scaffolds . These products bear diverse substitutions such as ester, aldehyde, halogens, alcohol, nitrile, and carboxylic acid .
  • Results or Outcomes: The use of 4-(Pentafluorosulfanyl)phenol as a building block for synthesis has expanded the range of available scaffolds and has potential for future applications in various areas of chemistry .

Safety And Hazards

The safety data sheet for 4-(Pentafluorosulfanyl)phenol indicates that it is toxic if swallowed . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJLGVIUMCBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381318
Record name 4-(Pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentafluorosulfanyl)phenol

CAS RN

774-94-7
Record name 4-(Pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyphenylsulfur pentafluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

40.00 g of 4-pentafluorosulfanylaniline were suspended in 500 ml of a 35% aqueous H2SO4 solution and a solution of 13.85 g of NaNO2 in 30 ml of water was added dropwise at 0° C. over a period of 10 minutes. Subsequently, the mixture was stirred at 0° C. for 35 minutes, then a solution, at 0° C., of 171.10 g of Cu(NO3)2 in 200 ml of water was poured in and, directly thereafter, 26.11 g of Cu2O were added in portions. The mixture is stirred at RT for a further 2 hours, then extraction is effected 3 times with 200 ml each time of CH2Cl2. Drying was effected over MgSO4 and the solvent was removed under reduced pressure. 38.00 g of a pale yellow oil were obtained which was used further without purification.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.85 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Cu(NO3)2
Quantity
171.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
Cu2O
Quantity
26.11 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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